molecular formula C26H27NO3 B11598605 6,7-diethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one

6,7-diethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B11598605
M. Wt: 401.5 g/mol
InChI Key: AYOUWPQWMQEEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-diethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its complex structure, which includes multiple functional groups such as ethoxy, methylphenyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an amine to form the isoquinoline core.

    Functional Group Addition: The ethoxy groups can be introduced through an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Substitution Reactions: The 4-methylphenyl and phenyl groups can be added via Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

6,7-diethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amino or thiol-substituted isoquinoline derivatives.

Scientific Research Applications

6,7-diethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
  • 6,7-diethoxy-2-(4-methylphenyl)-1-phenylisoquinolin-3(2H)-one

Uniqueness

6,7-diethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ethoxy groups, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

6,7-diethoxy-2-(4-methylphenyl)-1-phenyl-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C26H27NO3/c1-4-29-23-15-20-16-25(28)27(21-13-11-18(3)12-14-21)26(19-9-7-6-8-10-19)22(20)17-24(23)30-5-2/h6-15,17,26H,4-5,16H2,1-3H3

InChI Key

AYOUWPQWMQEEMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)C)C4=CC=CC=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.